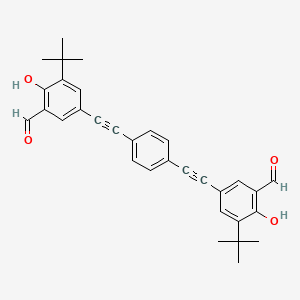
5,5'-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) is a complex organic compound characterized by its unique structure, which includes a phenylene core linked by ethyne groups to two hydroxybenzaldehyde moieties with tert-butyl substituents
Méthodes De Préparation
The synthesis of 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Ethyne Linker: The ethyne groups are introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of Hydroxybenzaldehyde Moieties: The hydroxybenzaldehyde groups are then attached to the ethyne linker through a Knoevenagel condensation reaction, which involves the reaction of an aldehyde with an active methylene compound in the presence of a base.
Introduction of Tert-Butyl Groups: The tert-butyl groups are introduced through a Friedel-Crafts alkylation reaction, which involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst.
Analyse Des Réactions Chimiques
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions using reagents such as halogens or nitro compounds.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Electrophilic aromatic substitution reagents: Halogens, nitro compounds
Major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds.
Applications De Recherche Scientifique
5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) has several scientific research applications, including:
Materials Science: This compound can be used as a building block for the synthesis of π-conjugated organic materials, which are used in organic electronics such as organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
Organic Electronics: Due to its unique electronic properties, this compound can be used in the fabrication of organic field-effect transistors (OFETs) and other electronic devices.
Medicinal Chemistry:
Mécanisme D'action
The mechanism of action of 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) is primarily related to its ability to participate in π-conjugation and intramolecular charge transfer (ICT). The phenylene core and ethyne linkers facilitate the delocalization of electrons, which enhances the compound’s electronic properties. This delocalization allows the compound to interact with various molecular targets and pathways, making it suitable for applications in organic electronics and materials science.
Comparaison Avec Des Composés Similaires
Similar compounds to 5,5’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(3-(tert-butyl)-2-hydroxybenzaldehyde) include:
4,4’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(pyridin-2-amine): This compound also features a phenylene core linked by ethyne groups but has pyridin-2-amine moieties instead of hydroxybenzaldehyde groups.
2,2’-(1,4-Phenylenebis(ethyne-2,1-diyl))bis(6-bromoquinoline): This compound includes a phenylene core linked by ethyne groups with 6-bromoquinoline moieties.
Propriétés
Formule moléculaire |
C32H30O4 |
|---|---|
Poids moléculaire |
478.6 g/mol |
Nom IUPAC |
3-tert-butyl-5-[2-[4-[2-(3-tert-butyl-5-formyl-4-hydroxyphenyl)ethynyl]phenyl]ethynyl]-2-hydroxybenzaldehyde |
InChI |
InChI=1S/C32H30O4/c1-31(2,3)27-17-23(15-25(19-33)29(27)35)13-11-21-7-9-22(10-8-21)12-14-24-16-26(20-34)30(36)28(18-24)32(4,5)6/h7-10,15-20,35-36H,1-6H3 |
Clé InChI |
KKJCWHZUSRYIQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C#CC2=CC=C(C=C2)C#CC3=CC(=C(C(=C3)C(C)(C)C)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 5-(2-methoxyphenyl)-1-(4-methoxyphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B14901715.png)
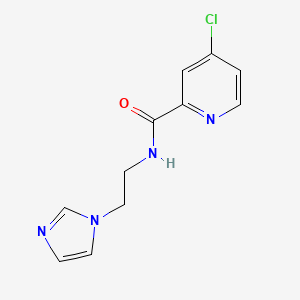
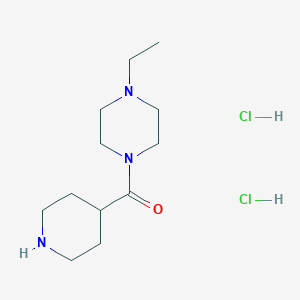

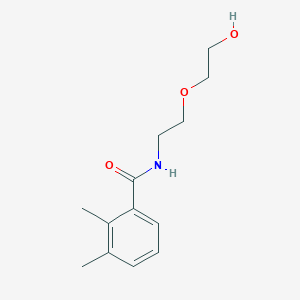
![3-[(cis-2-Pentenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14901741.png)

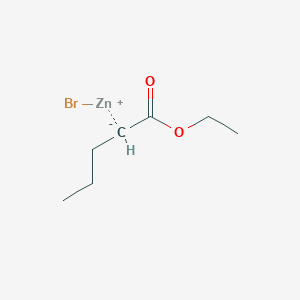
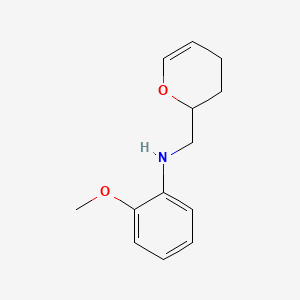
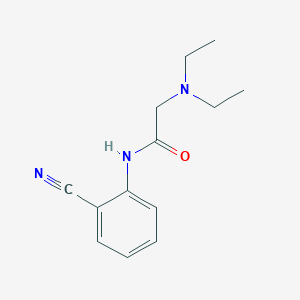
![N-(2-(2-Hydroxypropanamido)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14901792.png)
![(S)-1-Isopropyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B14901797.png)
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoate;hydron](/img/structure/B14901808.png)
![(S)-tert-Butyl (2-methoxy-9-methyl-8-oxo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepin-7-yl)carbamate](/img/structure/B14901819.png)
